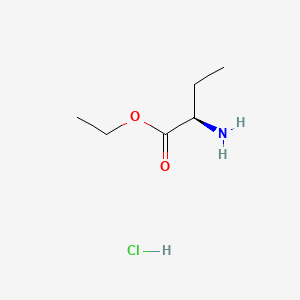

Ethyl D-homoalaninate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl D-homoalaninate hydrochloride is an organic compound . It appears as a white crystalline solid . The molecular formula is C6H14ClNO2 and the molecular weight is 167.633.

Synthesis Analysis

The synthesis process of similar compounds involves taking a raw material, controlling the temperature under specific conditions, and carrying out a chlorination reaction . The product does not need to be recrystallized, and the reactions are mild and convenient to operate .Molecular Structure Analysis

The molecular structure of Ethyl D-homoalaninate hydrochloride is represented by the formula C6H14ClNO2 . More detailed structural analysis may require advanced spectroscopic techniques.Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple steps . These reactions often involve the formation of various intermediates and the use of catalysts .Physical And Chemical Properties Analysis

Ethyl D-homoalaninate hydrochloride is a white crystalline solid . The molecular weight is 167.633. More detailed physical and chemical properties may require laboratory analysis .Aplicaciones Científicas De Investigación

Chemical Recycling of Polymers

One area of significant scientific interest is the recycling of polymers, such as poly(ethylene terephthalate) (PET). Research by Karayannidis and Achilias (2007) focuses on the chemical recycling techniques for PET derived from post-consumer soft-drink bottles. They explored hydrolysis in both alkaline and acidic environments to recover pure terephthalic acid monomer, showcasing a method to repolymerize the material. This study emphasizes the potential for chemical recycling to contribute to solving solid waste problems while conserving petrochemical products and energy (Karayannidis & Achilias, 2007).

Antioxidant Activity Analysis

Munteanu and Apetrei (2021) provided a critical review of various tests used to determine antioxidant activity in fields ranging from food engineering to medicine. They discussed tests based on hydrogen atom transfer, electron transfer, and mixed methods, including spectrophotometry and electrochemical (bio)sensors. This comprehensive review underscores the importance of accurate antioxidant activity measurement in scientific research, highlighting methodologies that could be relevant for studying a wide range of chemicals including Ethyl D-homoalaninate hydrochloride (Munteanu & Apetrei, 2021).

Ethylene in Plant Biology

Cristescu et al. (2013) updated current methods for ethylene monitoring in plants, which is vital due to ethylene's significant roles in plant development and physiology. They compared gas chromatography, electrochemical sensing, and optical detection methods in terms of sensitivity, selectivity, and response time. This research is an example of how chemical monitoring techniques are critical in understanding biological processes, which could similarly apply to studies involving Ethyl D-homoalaninate hydrochloride in plant biology or other fields (Cristescu et al., 2013).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl (2R)-2-aminobutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNBPYRQCHSZSE-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OCC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705320 |

Source

|

| Record name | Ethyl (2R)-2-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63060-94-6 |

Source

|

| Record name | Ethyl (2R)-2-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598538.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)